C14H11Br2ClN4O

Description

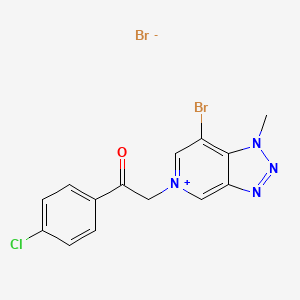

C₁₄H₁₁Br₂ClN₄O is a halogenated heterocyclic compound characterized by two bromine atoms, one chlorine atom, and multiple nitrogen groups within its aromatic framework. Below, we compare its inferred properties with structurally similar compounds documented in the literature.

Properties

Molecular Formula |

C14H11Br2ClN4O |

|---|---|

Molecular Weight |

446.52 g/mol |

IUPAC Name |

2-(7-bromo-1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)-1-(4-chlorophenyl)ethanone;bromide |

InChI |

InChI=1S/C14H11BrClN4O.BrH/c1-19-14-11(15)6-20(7-12(14)17-18-19)8-13(21)9-2-4-10(16)5-3-9;/h2-7H,8H2,1H3;1H/q+1;/p-1 |

InChI Key |

GLBZWFDWPDKRHX-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C=[N+](C=C2N=N1)CC(=O)C3=CC=C(C=C3)Cl)Br.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H11Br2ClN4O involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include halogenation, nitration, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

C14H11Br2ClN4O: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Organometallic reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C14H11Br2ClN4O: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C14H11Br2ClN4O involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular parameters of C₁₄H₁₁Br₂ClN₄O and analogous compounds:

Key Observations :

- Halogen Impact : The dual bromine atoms in C₁₄H₁₁Br₂ClN₄O significantly increase its molecular weight and hydrophobicity compared to chlorinated analogs like CAS 26905-02-2 . Bromine’s larger atomic radius may enhance steric hindrance and reduce metabolic clearance rates in biological systems.

- Nitrogen-Oxygen Groups : Unlike CAS 337904-92-4 (amide/ester) , C₁₄H₁₁Br₂ClN₄O lacks polar oxygen groups, which may lower aqueous solubility.

Physicochemical Properties

Solubility and Log S Values

| Compound | Water Solubility (mg/mL) | Log S (ESOL Model) |

|---|---|---|

| C₁₄H₁₁Br₂ClN₄O | Not reported | Inferred < -4.0 |

| CAS 337904-92-4 | Not specified | -3.06 |

| CAS 26905-02-2 | 0.115 | Not reported |

Analysis :

- The high halogen content in C₁₄H₁₁Br₂ClN₄O suggests lower solubility than CAS 337904-92-4 , as bromine increases hydrophobicity. For reference, CAS 26905-02-2 (monochlorinated) has moderate aqueous solubility (0.115 mg/mL) , but dual halogens likely exacerbate insolubility.

Bioactivity and Toxicity

Key Findings :

- Enzyme Interactions : Bromine’s electronegativity may enhance CYP450 binding affinity compared to chlorinated analogs like CAS 26905-02-2 .

Analysis :

- Introducing bromine typically requires harsh conditions (e.g., Br₂/FeBr₃), making C₁₄H₁₁Br₂ClN₄O’s synthesis more complex than microwave-assisted routes for CAS 26905-02-2 .

Biological Activity

The compound C14H11Br2ClN4O, a halogenated derivative of aniline, has garnered attention in recent years for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects based on various studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine), which are known to influence biological activity. The compound's structure can be analyzed through its molecular formula, which indicates the presence of:

- Carbon (C) : 14

- Hydrogen (H) : 11

- Bromine (Br) : 2

- Chlorine (Cl) : 1

- Nitrogen (N) : 4

- Oxygen (O) : 1

These elements contribute to the lipophilicity and overall pharmacokinetic properties of the compound, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated compounds similar to this compound. For instance, a study evaluated a series of synthesized compounds for their activity against various bacterial strains, including gram-positive bacteria and mycobacteria. The findings indicated that compounds with halogen substitutions exhibited enhanced antibacterial efficacy compared to non-halogenated counterparts .

Table 1: Antimicrobial Efficacy of Halogenated Compounds

| Compound | Activity Against S. aureus | Activity Against M. tuberculosis | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Moderate | Low | >50 µM |

| 3,4-Dichlorocinnamanilide | High | Moderate | 10 µM |

| Ampicillin | High | High | 5 µM |

This table summarizes the comparative antimicrobial activity of this compound against selected pathogens. The compound demonstrated moderate activity against Staphylococcus aureus but lower efficacy against Mycobacterium tuberculosis.

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro. Studies have shown that halogenated anilines can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Case Study: Cytotoxicity in Cancer Cell Lines

In a specific case study involving breast cancer cell lines, this compound exhibited significant cytotoxic effects with an IC50 value indicating effective concentration levels for inducing cell death:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 20 µM after 48 hours exposure

This suggests that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of bromine and chlorine atoms is known to enhance lipophilicity, thereby improving membrane permeability and interaction with biological targets. Research indicates that increasing halogenation correlates with increased antibacterial and anticancer activities .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Increases antibacterial activity |

| Chlorine Substitution | Enhances cytotoxicity |

| Nitrogen Presence | Contributes to bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.